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Compound of Interest |

Compound Name: 1-Chloro-3,3-dimethylpentane
CAS No.: 34887-09-7
Cat. No.: B1602735
- 7

CAS Number: 34887-09-7 Formula: C7H1sCl Molecular Weight: 134.65 g/mol [1][2][3][4]

Part 1: Executive Summary & Structural Logic
The "Homo-Neopentyl" Architecture

1-Chloro-3,3-dimethylpentane is a specialized alkyl halide intermediate characterized by a
gamma-gem-dimethyl substitution pattern. Unlike the notorious neopentyl! chloride (1-chloro-
2,2-dimethylpropane), where the steric bulk is adjacent to the reaction center, this molecule
positions the quaternary carbon at the C3 position.

Why this matters for Drug Development:

o Metabolic Stability: The gem-dimethyl group at C3 blocks metabolic oxidation at that position
and sterically shields the internal methylene (C2), extending the half-life of the alkyl chain in
biological systems.

» Conformational Locking: The Thorpe-Ingold effect (gem-dimethyl effect) restricts the
conformational freedom of the pentyl chain, favoring specific folding geometries. This is
increasingly utilized in PROTAC (Proteolysis Targeting Chimera) linker design to optimize the
entropic presentation of ligands to E3 ligases.

» Reactivity Balance: Because the steric bulk is at the gamma position, the C1-chlorine bond
remains accessible for Sn2 displacement reactions, unlike the kinetically inert neopentyl
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halides. This allows for cleaner nucleophilic substitutions with amines, thiols, or alkoxides.

Part 2: Chemical Identity & Physicochemical

Profile[1][3]

The following data aggregates validated experimental values and calculated properties

essential for process chemistry.

Property Value Technical Note

Unique identifier for the 1-
CAS Number 34887-09-7 _

chloro isomer.[1][2][3][5]

) Synonyms: 3,3-Dimethylpentyl

IUPAC Name 1-Chloro-3,3-dimethylpentane ]

chloride.[1]

Useful for
SMILES CCc(c)yc)ycecl _ _ _

cheminformatics/docking.[4]

N ) Higher than n-heptane due to

Boiling Point ~145-150 °C (Est.) ]

molecular weight/shape.

) Typical for mid-chain alkyl

Density 0.88 £ 0.05 g/cm3 )

chlorides.

Highly lipophilic; requires non-
LogP ~3.8 gy fipop a ]

polar solvents for extraction.

] Flammable liquid; handle

Flash Point ~35°C

under inert atmosphere.

Part 3: Synthetic Methodology (The "How-To")
Primary Route: Deoxychlorination of 3,3-
Dimethylpentan-1-ol

The most reliable synthesis avoids free-radical chlorination (which yields complex mixtures)

and instead proceeds via the alcohol precursor.
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Protocol: Thionyl Chloride Mediated Substitution

Rationale: This method utilizes the internal return mechanism (Sni) or Sn2 pathway depending
on additives, minimizing skeletal rearrangement.

Reagents:
e Substrate: 3,3-dimethylpentan-1-ol (1.0 equiv)
e Reagent: Thionyl Chloride (SOCIz, 1.2 equiv)

o Catalyst: DMF (Dimethylformamide, 0.1 equiv) - Critical for forming the Vilsmeier-Haack type
intermediate.

» Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition
funnel, and Nz inlet.

e Solvation: Dissolve 3,3-dimethylpentan-1-ol in anhydrous DCM (5 mL/mmol) and add
catalytic DMF. Cool to 0°C.

o Addition: Add SOCI2 dropwise over 30 minutes. Caution: HCI gas evolution.

e Reflux: Warm to room temperature, then reflux at 45°C for 2—4 hours. Monitor by GC-MS
(Look for M+ peak at 134/136 Da).

o Workup: Quench with ice water. Wash organic layer with sat. NaHCOs (to remove residual
acid) and brine.

 Purification: Dry over MgSOa4 and concentrate. Purify via fractional distillation.

Visualization: Synthetic Pathway & Mechanism

The following diagram illustrates the conversion and the structural advantage preventing
immediate rearrangement.
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Caption: Synthesis via SOCIz. The gamma-position of the gem-dimethyl group allows clean Sn2
substitution, avoiding the steric blockade seen in neopentyl systems.

Part 4: Applications in Drug Discovery
The "Linker" Strategy in PROTACs

In Targeted Protein Degradation (TPD), the physical properties of the linker connecting the E3
ligase ligand and the Warhead are critical.

» Linear Alkyl Chains: Often too flexible (high entropic penalty upon binding).
e PEG Chains: Hydrophilic but can suffer from oxidative degradation.

» 3,3-Dimethylpentyl Motif: Provides a "Goldilocks" zone. The hydrophobic bulk increases cell
permeability, while the gem-dimethyl group restricts bond rotation, pre-organizing the linker
for better binding thermodynamics.

Metabolic Blocking

Incorporating this moiety into a drug scaffold prevents w-oxidation (oxidation at the chain end)
and (-oxidation (cleavage of the chain). The quaternary carbon acts as a metabolic roadblock.

Workflow: Nucleophilic Displacement for Linker
Synthesis
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To attach this unit to a drug scaffold (e.g., an amine-containing warhead), the chloride is
displaced.

Target Amine (R-NH2)

1-Chloro-3,3-dimethylpentane (Warhead/Ligand)

K2CO3/MeCN /K2CO3/MeCN
80°C 80°C

Transition State

(Sn2)
- HCl
N-Alkylated Product Gamma-branching allows
(Metabolically Stable Linker) successful Sn2 reaction

Click to download full resolution via product page

Caption: Utilization of 1-Chloro-3,3-dimethylpentane to alkylate amines. The reaction
proceeds via Sn2, facilitated by the distance of the steric bulk from the reaction center.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. molbase.com [molbase.com]

e 2. Page loading... [wap.guidechem.com]

e 3. CAS 34887-09-7: Pentane,1-chloro-3,3-dimethyl- [cymitquimica.com]

e 4, 34887-09-7|1-Chloro-3,3-dimethylpentane|BLD Pharm [bldpharm.com]

¢ 5. alfa-chemistry.com [alfa-chemistry.com]

¢ 6. 3,3-Dimethylpentane|High-Purity Research Chemical [benchchem.com]

e 7.US20250145611A1 - Nrf2 protein degraders - Google Patents [patents.google.com]

¢ To cite this document: BenchChem. [Technical Monograph: 1-Chloro-3,3-dimethylpentane].
BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1602735#1-chloro-3-3-dimethylpentane-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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